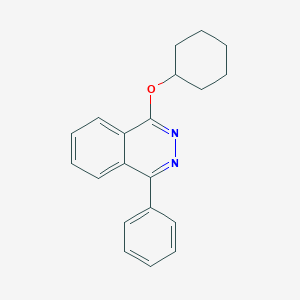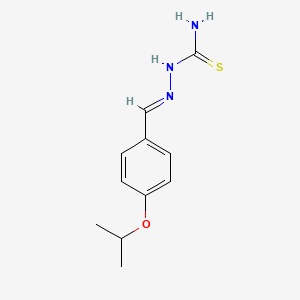![molecular formula C15H13N3O3S2 B3832916 N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3832916.png)
N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide
Descripción general
Descripción
N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide, commonly known as BTA-1, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. BTA-1 belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Aplicaciones Científicas De Investigación
BTA-1 has been studied for its potential applications in various scientific research fields. Some of the areas where BTA-1 has been investigated include:
1. Alzheimer's disease: BTA-1 has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. BTA-1 has also been shown to protect against the neurotoxic effects of amyloid-beta peptides.
2. Cancer: BTA-1 has been found to exhibit anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. BTA-1 has been shown to induce apoptosis (programmed cell death) in cancer cells.
3. Inflammation: BTA-1 has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mecanismo De Acción
The mechanism of action of BTA-1 could be further elucidated to better understand its biochemical and physiological effects.
5. Toxicity studies: Further studies could be conducted to evaluate the toxicity of BTA-1 in animal models and potentially in human cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTA-1 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: BTA-1 can be synthesized with high purity, which is important for conducting accurate experiments.
2. Wide range of applications: BTA-1 has been studied for its potential applications in various scientific research fields, including Alzheimer's disease, cancer, and inflammation.
3. Well-characterized: BTA-1 has been extensively studied, and its mechanism of action and biochemical effects are well-characterized.
Some of the limitations of BTA-1 for lab experiments include:
1. Limited solubility: BTA-1 has limited solubility in water, which can make it difficult to work with in some experiments.
2. Toxicity: BTA-1 has been found to exhibit some toxicity in animal studies, which may limit its use in certain experiments.
3. Lack of clinical data: BTA-1 has not been extensively studied in clinical trials, which may limit its potential applications in human medicine.
Direcciones Futuras
There are several future directions for research on BTA-1. Some of the areas that could be explored include:
1. Optimization of synthesis method: The synthesis method for BTA-1 could be optimized to improve yield and purity.
2. Development of analogs: Analog compounds of BTA-1 could be developed to explore the structure-activity relationship and potentially improve its biological activity.
3. Clinical trials: BTA-1 could be further studied in clinical trials to evaluate its potential applications in human medicine.
4.
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-10(19)16-11-6-8-12(9-7-11)23(20,21)18-15-17-13-4-2-3-5-14(13)22-15/h2-9H,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCIJXMPMHBRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-piperidinylsulfonyl)-1-naphthyl]benzamide](/img/structure/B3832839.png)

![N-{4-[(allylamino)sulfonyl]-1-naphthyl}benzamide](/img/structure/B3832847.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}-1-naphthyl)benzamide](/img/structure/B3832848.png)
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B3832851.png)
![2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3832857.png)

![[8,8-dimethyl-1-(2-propyn-1-yl)-9-oxa-1,4-diazaspiro[5.5]undec-4-yl]acetonitrile](/img/structure/B3832872.png)
![ethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylate](/img/structure/B3832892.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B3832899.png)
![4-(2-phenyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B3832902.png)

amino]ethoxy}-2-propanol](/img/structure/B3832915.png)
